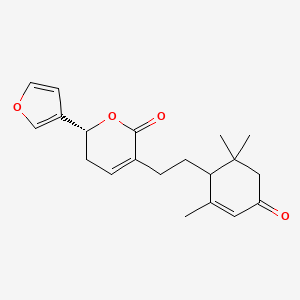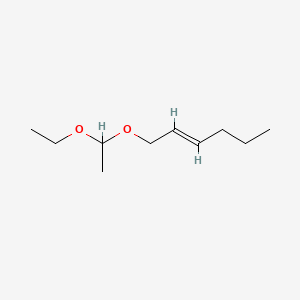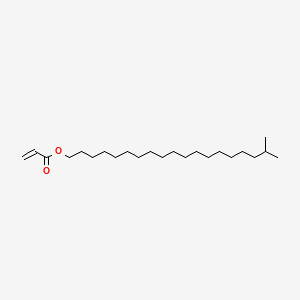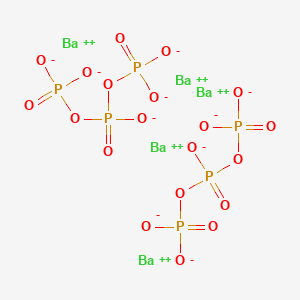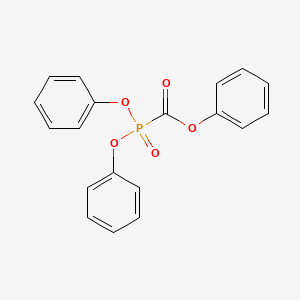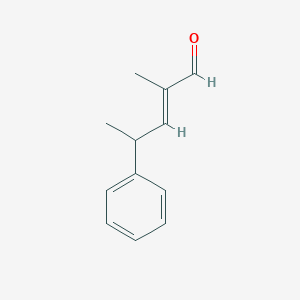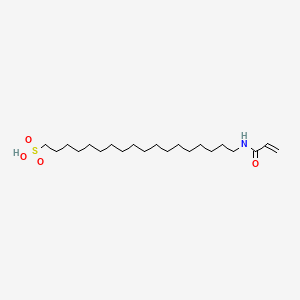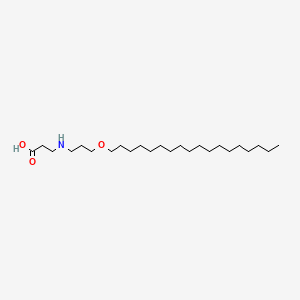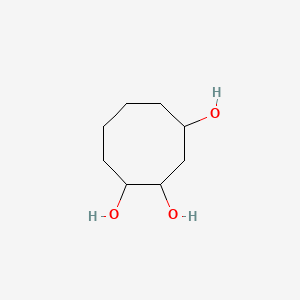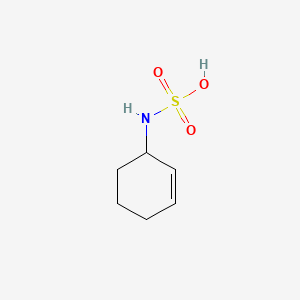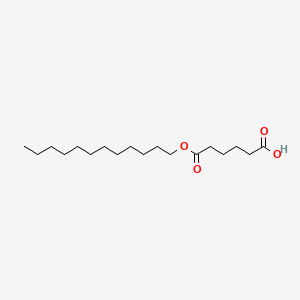
Diethyl (1-methylbutyl)vinylmalonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl (1-methylbutyl)vinylmalonate is an organic compound with the molecular formula C14H24O4. It is a diethyl ester of malonic acid, where the malonic acid is substituted with a 1-methylbutyl group and a vinyl group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of diethyl (1-methylbutyl)vinylmalonate typically involves the alkylation of diethyl malonate. The process begins with the generation of the enolate ion from diethyl malonate using a strong base such as sodium ethoxide in ethanol. This enolate ion then undergoes alkylation with 1-methylbutyl bromide to form diethyl (1-methylbutyl)malonate. The vinyl group can be introduced through a subsequent reaction with a vinyl halide under suitable conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl (1-methylbutyl)vinylmalonate undergoes various types of chemical reactions, including:
Alkylation: The enolate form of the compound can react with alkyl halides to form substituted products.
Hydrolysis: The ester groups can be hydrolyzed to form the corresponding carboxylic acids.
Decarboxylation: Heating the compound can lead to the loss of carbon dioxide, forming substituted acetic acids.
Common Reagents and Conditions
Bases: Sodium ethoxide, potassium tert-butoxide.
Alkyl Halides: 1-methylbutyl bromide, vinyl bromide.
Major Products
Substituted Malonates: Formed through alkylation reactions.
Carboxylic Acids: Formed through hydrolysis and decarboxylation reactions.
Applications De Recherche Scientifique
Diethyl (1-methylbutyl)vinylmalonate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through alkylation and condensation reactions.
Biology: Investigated for its potential as a precursor in the synthesis of biologically active compounds.
Medicine: Explored for its role in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of diethyl (1-methylbutyl)vinylmalonate involves its reactivity as an enolate ion. The enolate ion can undergo nucleophilic substitution reactions with various electrophiles, leading to the formation of new carbon-carbon bonds. This reactivity is crucial in its role as a synthetic intermediate in organic chemistry .
Comparaison Avec Des Composés Similaires
Similar Compounds
Diethyl malonate: A simpler ester of malonic acid without the 1-methylbutyl and vinyl substitutions.
Dimethyl malonate: Similar to diethyl malonate but with methyl ester groups instead of ethyl.
Malonic acid: The parent dicarboxylic acid from which these esters are derived.
Uniqueness
Diethyl (1-methylbutyl)vinylmalonate is unique due to the presence of both a 1-methylbutyl group and a vinyl group. These substitutions confer distinct reactivity and properties compared to simpler malonate esters. The vinyl group, in particular, allows for additional functionalization and reactivity, making it a valuable intermediate in organic synthesis .
Propriétés
Numéro CAS |
84100-22-1 |
|---|---|
Formule moléculaire |
C14H24O4 |
Poids moléculaire |
256.34 g/mol |
Nom IUPAC |
diethyl 2-ethenyl-2-pentan-2-ylpropanedioate |
InChI |
InChI=1S/C14H24O4/c1-6-10-11(5)14(7-2,12(15)17-8-3)13(16)18-9-4/h7,11H,2,6,8-10H2,1,3-5H3 |
Clé InChI |
QEWHCHQTQURLGQ-UHFFFAOYSA-N |
SMILES canonique |
CCCC(C)C(C=C)(C(=O)OCC)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



